9H-fluorene-4-carbonyl chloride
Overview
Description
9H-fluorene-4-carbonyl chloride, also known as 9-oxo-9H-fluorene-4-carbonyl chloride, is a fluorescent electrophilic reagent . It has a molecular formula of C14H7ClO2, an average mass of 242.657 Da, and a monoisotopic mass of 242.013458 Da .
Synthesis Analysis
9H-fluorene-4-carbonyl chloride has been used to functionalize amino acids in alkaline medium before their enantioresolution by HPLC . It was also used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .Molecular Structure Analysis
The molecular structure of 9H-fluorene-4-carbonyl chloride is complex, with a carbonyl group attached to the 4-position of the fluorene ring . The structure includes two hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond .Chemical Reactions Analysis
9H-fluorene-4-carbonyl chloride has been used in various chemical reactions. For example, it was used to functionalize amino acids in alkaline medium before their enantioresolution by HPLC . It was also used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .Physical And Chemical Properties Analysis
9H-fluorene-4-carbonyl chloride has a density of 1.4±0.1 g/cm3, a boiling point of 420.1±24.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 67.4±3.0 kJ/mol, and it has a flash point of 177.4±23.5 °C . The compound has an index of refraction of 1.673 and a molar refractivity of 64.2±0.3 cm3 .Scientific Research Applications
Synthesis and Chemical Reactivity
- 9H-fluorene-4-carbonyl chloride is involved in Friedel-Crafts acetylation, an effective route for the preparation of mono- and diacetyl-9H-fluorenes. This process demonstrates the reactivity and selectivity of 9H-fluorene-4-carbonyl chloride under various conditions, including solvent polarity and reaction time (Titinchi et al., 2008).
Chromatographic Applications
- 9H-fluorene-4-carbonyl chloride is used as a fluorescent electrophilic reagent for enantioresolution of amino acids. It functionalizes amino acids in an alkaline medium before their resolution via high-performance liquid chromatography (HPLC), demonstrating its utility in sensitive and efficient chromatographic determination (Hsien & Chen, 2007).
Environmental Applications
- In environmental studies, a strain of Arthrobacter sp. was discovered to utilize fluorene as its sole carbon and energy source. This demonstrates the biological degradation of fluorene and its derivatives, including 9H-fluorene-4-carbonyl chloride (Grifoll et al., 1992).
Material Science and Nanotechnology
- In the field of material science, 9H-fluorene-4-carbonyl chloride is employed in nanografting to create functionalized two-dimensional inorganic surfaces. This includes its use in immobilizing fluorogenic substituted-fluorene dye, demonstrating its significance in the development of advanced materials (Gherca et al., 2021).
Safety And Hazards
9H-fluorene-4-carbonyl chloride is classified as a carcinogen (Carc. 2), an eye damager (Eye Dam. 1), and a skin corrosive (Skin Corr. 1B) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
9H-fluorene-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQDDUVQIZXFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305756 | |
Record name | 9H-fluorene-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluorene-4-carbonyl chloride | |
CAS RN |
7315-93-7 | |
Record name | NSC171606 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-fluorene-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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